3-Isothiocyanatooxolane
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Overview
Description
3-Isothiocyanatooxolane is an organic compound with the molecular formula C5H7NOS It is a derivative of oxolane, featuring an isothiocyanate functional group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Isothiocyanatooxolane can be synthesized through a one-pot process from primary amines under aqueous conditions. The general method involves the in situ generation of isothiocyanates from their corresponding primary amines . This process typically requires mild reaction conditions and can be performed at ambient temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach for producing isothiocyanates involves the reaction of primary amines with carbon disulfide and a base, followed by oxidation. This method is scalable and can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Isothiocyanatooxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of thiourea derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products Formed
The major products formed from reactions involving this compound include thiourea derivatives and substituted oxolanes
Scientific Research Applications
3-Isothiocyanatooxolane has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of thiourea derivatives and other sulfur-containing compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-isothiocyanatooxolane involves its interaction with nucleophiles, leading to the formation of thiourea derivatives. These interactions can affect various molecular targets and pathways, including the inhibition of enzymes and the disruption of cellular processes. The compound’s biological activities are thought to be mediated through these interactions, which can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Isothiocyanatobenzene: Similar to 3-isothiocyanatooxolane, this compound features an isothiocyanate group but is attached to a benzene ring instead of an oxolane ring.
Isothiocyanatoethane: This compound has an isothiocyanate group attached to an ethane backbone.
Uniqueness
This compound is unique due to its oxolane ring structure, which imparts different chemical properties compared to other isothiocyanates. The presence of the oxolane ring can influence the compound’s reactivity and its interactions with other molecules, making it a valuable building block in organic synthesis and a subject of interest in various research fields .
Properties
IUPAC Name |
3-isothiocyanatooxolane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NOS/c8-4-6-5-1-2-7-3-5/h5H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USGDSJYCXCLAFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N=C=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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